molecular formula C21H21N3O6 B2586634 2-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1105198-29-5

2-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2586634
CAS No.: 1105198-29-5
M. Wt: 411.414
InChI Key: NGMMZXGXEOJSFW-UHFFFAOYSA-N
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Description

2-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that features a unique combination of functional groups, including a trimethoxyphenyl group, an oxadiazole ring, and a benzoxazinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Biochemical Analysis

Biochemical Properties

2-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to the modulation of cellular processes such as cell division, protein folding, and redox balance.

Cellular Effects

The compound This compound exerts various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its impact on Hsp90 and TrxR can alter protein homeostasis and oxidative stress responses, respectively.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. The trimethoxyphenyl group binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting microtubule formation . This inhibition leads to cell cycle arrest and apoptosis. The compound also inhibits Hsp90 by binding to its ATP-binding domain, preventing the proper folding of client proteins and leading to their degradation . Furthermore, the compound’s interaction with TrxR inhibits its activity, increasing oxidative stress within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to gradual degradation, reducing its efficacy over time.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues . For example, the compound may be transported by organic anion transporters, facilitating its uptake into cells and enhancing its therapeutic effects.

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with tubulin suggests localization to the cytoskeleton, where it can exert its effects on microtubule dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the trimethoxyphenyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxadiazole ring or the benzoxazinone core.

    Substitution: The trimethoxyphenyl group can participate in substitution reactions, leading to the formation of new compounds with altered biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups into the trimethoxyphenyl moiety.

Scientific Research Applications

2-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for specific biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring are known for their diverse pharmacological properties.

    Benzoxazinone derivatives: These compounds are studied for their potential therapeutic effects and structural similarities.

Uniqueness

2-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group enhances its potential as a pharmacophore, while the oxadiazole ring and benzoxazinone core contribute to its stability and reactivity.

Properties

IUPAC Name

2-methyl-4-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6/c1-12-21(25)24(14-7-5-6-8-15(14)29-12)11-18-22-20(23-30-18)13-9-16(26-2)19(28-4)17(10-13)27-3/h5-10,12H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMMZXGXEOJSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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